2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c1-16-3-12-22-21(13-16)26(30(24(32)15-35-26)19-8-4-17(27)5-9-19)25(33)29(22)14-23(31)28-18-6-10-20(34-2)11-7-18/h3-13H,14-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPJCPSZVRMCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially useful properties.
Scientific Research Applications
Chemical Properties and Structure
This compound features a spiro-indoline-thiazolidine framework, which is notable for its potential to interact with biological targets. The presence of a 4-fluorophenyl group and a methoxyphenyl moiety enhances its lipophilicity and may influence its binding affinity to target proteins.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The spiro structure may contribute to this activity by stabilizing the compound's conformation for better interaction with microbial enzymes.
Anticancer Potential
Research has demonstrated that indoline derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the thiazolidine ring in this compound may enhance these effects, making it a candidate for further development as an anticancer agent.
Study on Antimicrobial Efficacy
A study published in Frontiers in Chemistry explored the synthesis of various thiazolidine derivatives and their antimicrobial activities against Mycobacterium tuberculosis. Compounds structurally related to the target compound showed promising results, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Research Findings
In another investigation, derivatives similar to 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide were tested for their anticancer properties against breast cancer cell lines. The results indicated that these compounds could induce significant cytotoxic effects, leading to further exploration of their mechanisms of action .
Mechanism of Action
The exact mechanism of action for 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
The following table summarizes key structural and biological differences between the target compound and related molecules:
Key Observations
- Spiro vs. Linear Cores: The spiro architecture in the target compound and Compound 4a introduces steric constraints that may enhance binding specificity compared to linear thiazolidinones (e.g., ’s diene-conjugated analogue) .
- Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with the trifluoromethyl triazole in ’s compound . The latter’s electron-withdrawing groups may improve metabolic stability but reduce solubility relative to the methoxy group.
- Biological Activity : Spirocyclic derivatives like Compound 4a exhibit anti-inflammatory activity (IC₅₀ = 12 μM) , suggesting the target compound may share similar pathways. However, the absence of a benzothiazole moiety in the target could alter potency.
Pharmacokinetic Considerations
Biological Activity
The compound 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological effects, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a unique spiro[indoline-thiazolidine] structure which is known for its diverse biological activities. The presence of the fluorophenyl and methoxyphenyl groups may enhance its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of spiro[indoline-thiazolidine] compounds exhibit significant antitumor properties. For instance, compounds similar to the one have shown IC50 values in the nanomolar range against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 0.86 |
| CEM (T-Lymphocyte) | 1.2 |
| L1210 (Leukemia) | 1.5 |
These findings suggest that the compound could potentially inhibit tumor growth effectively through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's structure may also suggest anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines like TNF-alpha. In vitro studies demonstrated that certain derivatives can significantly reduce TNF-alpha release in stimulated whole blood assays, indicating potential therapeutic applications in inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including:
- Formation of the Spiro Structure : Utilizing cycloaddition reactions to form the spiro-indoline framework.
- Substitution Reactions : Introducing the fluorophenyl and methoxyphenyl groups through nucleophilic substitution.
- Purification : Employing techniques like column chromatography to isolate the desired product with high purity.
Study 1: Antitumor Efficacy
In a recent study involving a series of spiro[indoline-thiazolidine] derivatives, researchers evaluated their cytotoxicity against multiple cancer cell lines. The compound exhibited promising results, particularly against breast and lung cancer cells, with notable selectivity towards cancerous cells compared to normal cells .
Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of related compounds showed that they could significantly lower the levels of inflammatory markers in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .
Q & A
Q. Table 1: Synthesis Yields Under Varied Conditions
| Substituent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro-isatin | DMF, K₂CO₃, RT | 80 | |
| Fluoro-isatin | DMF, K₂CO₃, RT | 88 | |
| Chloro-isatin | DMF, K₂CO₃, RT | 90 |
Advanced: How can X-ray crystallography using SHELX software resolve conformational ambiguities in the spiro-thiazolidinone core?
Methodological Answer:
SHELX programs (e.g., SHELXL) are employed for high-resolution refinement of crystal structures:
- Data Collection: High-intensity X-rays (e.g., synchrotron sources) capture diffraction data for the spiro junction .
- Refinement: SHELXL refines positional and thermal parameters, resolving torsional strain at the spiro carbon using restraints for bond lengths/angles .
- Validation: The R factor (<5%) and electron density maps confirm the stereochemical assignment, as demonstrated in analogous spiro-indoline structures .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm; spiro carbon at ~75 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 509.14 for C₂₇H₂₂FN₃O₄S) .
- X-ray Diffraction: Resolves absolute configuration, especially for spiro centers .
Advanced: How can discrepancies between in vitro and in vivo bioactivity data be addressed?
Methodological Answer:
- Pharmacokinetic Profiling: Assess solubility (log P >3.5 predicts poor aqueous solubility) and metabolic stability using liver microsomes .
- Dose Optimization: In vivo studies (e.g., hypoglycemic activity in Wistar rats) require adjusted dosing to account for bioavailability limitations .
- Model Selection: Use orthotopic tumor models for anticancer studies to better mimic human pathophysiology, as suggested for thiazole derivatives .
Basic: What safety protocols are essential during laboratory handling of this compound?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Protective Equipment: Nitrile gloves and lab coats prevent dermal exposure, given potential irritancy .
- Storage: Keep in airtight containers away from moisture to prevent decomposition .
Advanced: How can regioselectivity challenges in thiazolidinone ring formation be mitigated?
Methodological Answer:
- Catalysis: Lewis acids (e.g., ZnCl₂) enhance regioselectivity in cyclocondensation reactions .
- Temperature Control: Slow heating (40–60°C) minimizes side reactions, as shown in diastereoselective syntheses of spirooxindoles .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro) on isatin precursors direct nucleophilic attack to the 3-position .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC ≤16 µg/mL indicates potency against S. aureus) .
- Anticancer: MTT assay (IC₅₀ <10 µM in MCF-7 cells suggests cytotoxicity) .
- Enzyme Inhibition: Fluorescence-based assays for COX-2 or α-glucosidase inhibition .
Advanced: How can computational modeling predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration (e.g., TPSA >90 Ų suggests low CNS activity) .
- Docking Studies: AutoDock Vina models interactions with target proteins (e.g., COX-2 active site) using the compound’s InChI key .
- MD Simulations: GROMACS assesses binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
